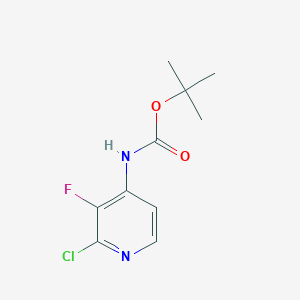

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

Vue d'ensemble

Description

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12ClFN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:

2-chloro-3-fluoropyridine+tert-butyl chloroformate→tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The pyridine ring can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an aminopyridine derivative.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds. For instance, it can be utilized in the formation of C–N bonds through methods like photocatalysis, which has been reported to yield aminoindoles under mild conditions with excellent regioselectivity .

Reactivity and Transformations

The compound can undergo several types of reactions:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Amidation Reactions : It can facilitate direct C–H amidation processes, expanding the scope of synthetic methodologies available to chemists .

The ability to modify the compound through these reactions enhances its utility in creating diverse chemical entities.

Biological Research

Potential Biological Activity

Research into this compound has indicated its potential for various biological activities. The compound's halogen substituents may enhance its interaction with biomolecules, making it a candidate for studies on enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various physiological outcomes. Understanding these mechanisms is crucial for exploring its therapeutic potential.

Pharmaceutical Applications

Drug Development

Ongoing research is investigating the viability of this compound as a pharmaceutical intermediate or active ingredient. Its structural features suggest that it may play a role in developing drugs targeting specific diseases. The compound's reactivity allows it to be tailored into various drug-like entities, which can be optimized for efficacy and safety.

Industrial Applications

Agrochemicals and Fine Chemicals

In addition to its applications in pharmaceuticals, this compound is also utilized in the production of agrochemicals and other fine chemicals. Its ability to act as a building block for more complex structures makes it valuable in industrial settings where efficiency and scalability are critical .

Mécanisme D'action

The mechanism of action of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl (2-chloro-4-fluoropyridin-3-yl)carbamate

- Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate

- Tert-butyl (2-chloropyridin-4-yl)carbamate

Uniqueness

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Activité Biologique

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Molecular Formula : C10H12ClFN2O2

Molecular Weight : 246.7 g/mol

CAS Number : 2680875-34-5

The synthesis of this compound typically involves the reaction of 2-chloro-3-fluoropyridine with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate, often using dimethylformamide (DMF) as a solvent. The reaction conditions are optimized for high yield and purity, making it suitable for both laboratory and industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. The presence of chlorine and fluorine atoms in specific positions on the pyridine ring enhances its binding affinity and specificity towards biological targets .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, though further research is needed to elucidate these effects .

- Pharmacological Applications : Its unique structural characteristics make it a candidate for drug development, particularly in targeting specific diseases related to enzyme dysfunction .

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with serine proteases, it was found that the compound inhibited enzyme activity through covalent modification. This suggests potential applications in developing therapeutic agents targeting protease-related diseases .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound demonstrated significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The study reported an IC50 value indicating effective inhibition at low concentrations, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl (2-chloro-4-fluoropyridin-3-yl)carbamate | C10H12ClFN2O2 | Moderate enzyme inhibition |

| Tert-butyl (3-fluoropyridin-4-yl)carbamate | C10H14FN2O2 | Anticancer properties observed |

| Tert-butyl (2-fluoropyridin-3-yl)carbamate | C10H12FN2O2 | Enzyme inhibition studies ongoing |

This table illustrates how this compound compares to structurally similar compounds in terms of biological activity.

Propriétés

IUPAC Name |

tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXENIQDCJYUEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.